Fmoc-N-Me-Ile-OH Fmoc-N-Me-Ile-OH
Brand Name: Vulcanchem
CAS No.: 138775-22-1
VCID: VC21543271
InChI: InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20-/m0/s1
SMILES: CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C22H25NO4
Molecular Weight: 367.4 g/mol

Fmoc-N-Me-Ile-OH

CAS No.: 138775-22-1

VCID: VC21543271

Molecular Formula: C22H25NO4

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-N-Me-Ile-OH - 138775-22-1

Description

Fmoc-N-Me-Ile-OH, also known as N-α-Fluorenylmethoxycarbonyl-N-α-methyl-L-isoleucine, is a derivative of the amino acid L-isoleucine. It is widely used in peptide synthesis due to its unique properties, which facilitate the controlled incorporation of N-methylated isoleucine residues into peptide sequences. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom, which is crucial for protecting the amine group during synthesis processes .

Applications in Peptide Synthesis

Fmoc-N-Me-Ile-OH is a key building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for easy removal during the synthesis process, making it a preferred choice for researchers. This compound is used to introduce specific modifications into proteins, such as altering their stability, activity, or targeting capabilities .

Biological Significance

The N-methyl substitution in Fmoc-N-Me-Ile-OH enhances the stability and solubility of peptides, facilitating smoother reactions and higher yields. This modification can also affect the folding and stability of the resulting peptides, which is crucial for studying protein conformation and function. Additionally, Fmoc-N-Me-Ile-OH derivatives have been studied for their potential to inhibit various biological pathways, including those involved in malaria parasite invasion .

Research Findings

Research indicates that Fmoc-N-Me-Ile-OH derivatives exhibit significant biological activity, particularly in the realm of peptide inhibitors. These compounds have been explored for developing novel therapeutic agents due to their enhanced binding affinity and selectivity towards biological targets.

Comparison with Other N-Methylated Amino Acids

CompoundMolecular FormulaMolecular WeightApplication
Fmoc-N-Me-Ile-OHC22H25NO4367.44 g/molPeptide synthesis, drug development
Fmoc-N-Me-Val-OHC21H23NO4353.41 g/molPeptide synthesis, enzyme substrates
Fmoc-N-Me-Nle-OHC22H25NO4367.4 g/molPeptide synthesis, bioconjugation
CAS No. 138775-22-1
Product Name Fmoc-N-Me-Ile-OH
Molecular Formula C22H25NO4
Molecular Weight 367.4 g/mol
IUPAC Name (2S,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid
Standard InChI InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20-/m0/s1
Standard InChIKey IQIOLCJHRZWOLS-XOBRGWDASA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Synonyms Fmoc-N-Me-Ile-OH;Fmoc-N-methyl-L-isoleucine;138775-22-1;ST51016066;Fmoc-L-MeIle-OH;AmbotzFAA1398;PubChem18966;Fmoc-N-Methyl-Ile-OH;47596_ALDRICH;SCHEMBL1740175;TMA029;47596_FLUKA;CTK3J1820;MolPort-003-934-201;ZINC2526286;CF-310;AKOS015909927;AM81859;RTR-005116;AJ-37586;AK-49376;KB-52120;DB-038073;FT-0629889;ST24047297
PubChem Compound 15433034
Last Modified Aug 15 2023

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